

Venturicidin A: A Comprehensive Technical Guide to its Biological Activity Spectrum

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For Researchers, Scientists, and Drug Development Professionals

Abstract

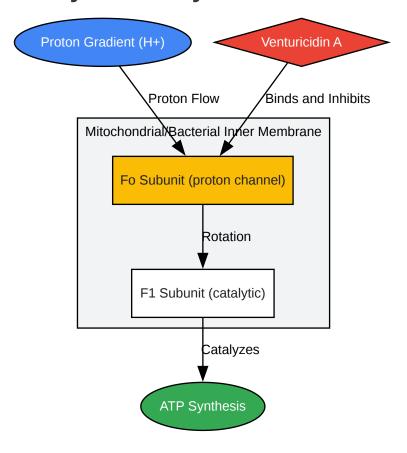
Venturicidin A, a macrolide natural product originally isolated from Streptomyces species, has garnered significant scientific interest due to its potent and specific biological activities.[1] Primarily known as a powerful inhibitor of F1Fo-ATP synthase, its mechanism of action underpins a broad spectrum of effects, including robust antifungal properties, potentiation of antibiotics against multidrug-resistant bacteria, and promising anticancer and anti-trypanosomal activities. This technical guide provides an in-depth overview of the biological activity of **Venturicidin A**, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase

Venturicidin A exerts its primary biological effect by targeting the F1Fo-ATP synthase, a crucial enzyme complex responsible for ATP synthesis in mitochondria and bacteria.[2][3] It specifically binds to the F_o_ subunit, which is embedded in the membrane, thereby blocking the translocation of protons across the membrane.[2] This disruption of the proton motive force directly inhibits ATP synthesis.[2] This targeted action is the foundational mechanism for the diverse biological activities of **Venturicidin A**.



Signaling Pathway of ATP Synthase Inhibition



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Caption: Mechanism of **Venturicidin A** action on F1Fo-ATP synthase.

Spectrum of Biological Activity: Quantitative Data

The inhibitory action of **Venturicidin A** on ATP synthase translates into a wide range of biological effects across different organisms. The following tables summarize the key quantitative data reported in the literature.

Table 1: Antifungal Activity



Fungal Species	Assay Type	Metric	Value	Reference(s)
Botrytis cinerea	Hyphal Inhibition	EC50	1.08 μg/mL	
Fusarium graminearum	Mycelial Growth	EC50	3.69 μg/mL	
Pyricularia oryzae	Growth Inhibition	IC90	0.115 mg/L	
Trichophyton spp.	Not Specified	Active	Not Quantified	_

Table 2: Antibacterial Adjuvant Activity (Potentiation of Aminoglycosides)



Bacterial Strain	Aminogly coside	Metric	Gentamic in MIC without Venturici din A (µg/mL)	Gentamic in MIC with Venturici din A (µg/mL)	Fold Reductio n	Referenc e(s)
MRSA C1014	Gentamicin	MIC	64	4 (at 8 μg/mL Vent A)	16	_
MRSA C1139	Gentamicin	MIC	32	2 (at 16 μg/mL Vent A)	16	_
MRSA C1024	Gentamicin	MIC	64	4 (at 16 μg/mL Vent A)	16	
VRE C0558	Gentamicin	MIC	>128	32 (at 8 μg/mL Vent Α)	>4	
P. aeruginosa C0089	Gentamicin	MIC	16	4 (at 16 μg/mL Vent A)	4	

Note: **Venturicidin A** alone generally shows weak intrinsic antibacterial activity, with MIC values often >256 $\mu g/mL$.

Table 3: Anti-Trypanosomal Activity



Trypanosomati d Species	Life Stage	Metric	Value (nM)	Reference(s)
Trypanosoma brucei brucei 2T1	Bloodstream Form	IC50	21.49	
Trypanosoma brucei rhodesiense	Bloodstream Form	IC50	5	_
Leishmania donovani	Promastigote	IC50	180	
Leishmania donovani	Axenic Amastigote	IC50	130	_

Table 4: Anticancer Activity

Cell Line	Cancer Type	Metric	Value (µM)	Reference(s)
K562	Human Chronic Myelogenous Leukemia	IC50	5.8	
B16	Mouse Melanoma	IC50	12	
Нер ЗВ2	Human Hepatocellular Carcinoma	IC50	15	

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **Venturicidin A**.

Checkerboard Broth Microdilution Assay for Antibiotic Synergy



This assay is used to determine the synergistic effect of **Venturicidin A** in combination with aminoglycoside antibiotics against resistant bacteria.

Objective: To quantify the reduction in the Minimum Inhibitory Concentration (MIC) of an aminoglycoside in the presence of sub-inhibitory concentrations of **Venturicidin A**.

Materials:

- Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus MRSA)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Venturicidin A stock solution (in DMSO)
- Aminoglycoside antibiotic (e.g., Gentamicin) stock solution (in water)
- Sterile 96-well microtiter plates
- Multichannel pipette
- Incubator (37°C)
- Microplate reader (for OD600 measurements)

Procedure:

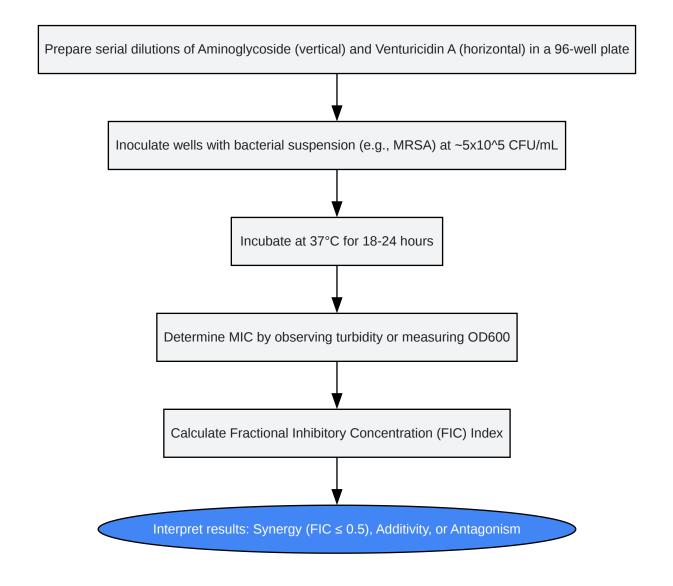
- Prepare serial dilutions of the aminoglycoside antibiotic vertically in the 96-well plate in CAMHB.
- Prepare serial dilutions of Venturicidin A horizontally in the same 96-well plate in CAMHB.
 This creates a matrix of different concentrations of both compounds.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculate each well of the microtiter plate with the bacterial suspension.
- Incubate the plate at 37°C for 18-24 hours.



- Determine the MIC of the aminoglycoside alone and in combination with each concentration
 of Venturicidin A by visual inspection of turbidity or by measuring the optical density at 600
 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC
 Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination
 / MIC of drug B alone)
 - Synergy is defined as an FIC index of ≤ 0.5.
 - Additivity is defined as an FIC index of > 0.5 to 4.0.
 - Antagonism is defined as an FIC index of > 4.0.

Experimental Workflow for Checkerboard Assay





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